5-Bromo-1-benzothiophene-2-carbonyl chloride
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Overview
Description
5-Bromo-1-benzothiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H4BrClOS and its molecular weight is 275.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Benzothiophene Oxides Synthesis : An efficient method for the synthesis of benzothiophene oxides from related compounds using thionyl chloride has been developed. This approach also facilitates the selective synthesis of benzothiophenes by altering the amount of thionyl chloride used (Uchida, Kinoshita, & Miura, 2020).
Acyl Sulfonamide Development : The synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a key intermediate in developing acyl sulfonamide anti-proliferative agents, involves an efficient acid chloride process (Yates, Kallman, Ley, & Wei, 2009).
Hydrodehalogenation and Radical Cyclization : The photostimulated reactions of aryl chlorides and bromides, including derivatives of benzothiophene, produce reduced or cyclized products efficiently. This method is notably rapid and yields high returns (Vaillard, Postigo, & Rossi, 2004).
Palladium-Catalyzed Thiocarbonylation : A catalytic protocol for synthesizing thioesters from aryl bromides, including benzyl bromides, using carbon monoxide has been developed. This method has broad applicability across various aryl bromides and thiols (Burhardt, Ahlburg, & Skrydstrup, 2014).
Palladium-Mediated Synthesis of [carbonyl-11C]amides : This method uses low concentrations of [11C]carbon monoxide and a palladium complex to synthesize biologically active benzamides and hydrazides, demonstrating the utility of benzothiophene derivatives in radiochemical applications (Karimi & Långström, 2002).
Chemical Analysis and Properties
- Water-Soluble Fluorescent and Colorimetric pH Probe : A benzothiazole derivative with a molecular structure related to benzothiophene was synthesized, demonstrating its potential as a real-time pH sensor for intracellular pH imaging. This indicates the potential for benzothiophene derivatives in sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).
Safety and Hazards
This chemical is considered hazardous . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It should be stored in a well-ventilated place and kept tightly closed .
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes .
Mode of Action
It’s known that this compound can react violently with water, liberating toxic gases .
Result of Action
It’s known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-benzothiophene-2-carbonyl chloride. For instance, the compound reacts violently with water, liberating toxic gases . Therefore, it’s crucial to handle this compound in a well-ventilated area and avoid contact with water .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLQGGHNAOVLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383790 |
Source
|
Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-14-3 |
Source
|
Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.